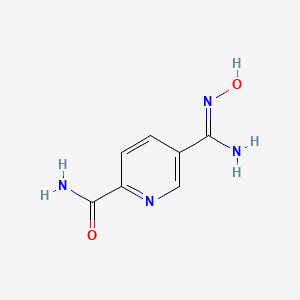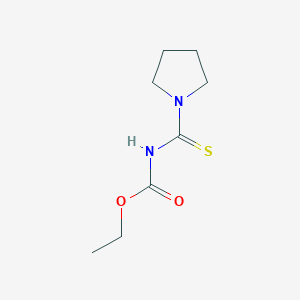
Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is a chemical compound with the molecular formula C8H14N2O2S and a molecular weight of 202.28 . It is used for proteomics research .
Synthesis Analysis
The synthesis of carbamates like Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate involves several chemical mechanisms. One of the common methods is the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis
The molecular structure of Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is represented by the formula C8H14N2O2S .Chemical Reactions Analysis
The key reaction for the formation of carbamates like Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is between urea and ethanol . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures .Physical And Chemical Properties Analysis
The molecular weight of Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is 202.28 .Wissenschaftliche Forschungsanwendungen
Genetic Engineering Production
Ethyl Carbamate Hydrolase, an enzyme that can degrade Ethyl Carbamate, has been produced through genetic engineering. This enzyme has been used to reduce the concentration of Ethyl Carbamate in Chinese Liquor .
Fermented Foods and Beverages
Ethyl Carbamate is a substance formed during fermentation and is found in many fermented foods such as alcoholic beverages and soy sauce . Therefore, Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate could potentially be used in research related to these fermented products.
Carcinogen Research
Ethyl Carbamate has been classified as a Group 2A carcinogen . Therefore, Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate could be used in research related to understanding the carcinogenic effects of Ethyl Carbamate and developing strategies for its mitigation.
Biodegradation
Biodegradation is a process that can reduce the concentration of Ethyl Carbamate . Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate could potentially be used in research related to improving the biodegradation process.
Yeast Strain Development
Two Candida ethanolica strains have been isolated that can reduce Ethyl Carbamate concentrations directly . Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate could potentially be used in research related to the development of these yeast strains.
Flavor Research
The degradation of Ethyl Carbamate by certain yeast strains does not affect the main flavor substances in Chinese Baijiu . Therefore, Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate could potentially be used in research related to understanding and preserving the flavor of fermented beverages during the degradation process.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl N-(pyrrolidine-1-carbothioyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-2-12-8(11)9-7(13)10-5-3-4-6-10/h2-6H2,1H3,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNVDVQOFXZZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2628763.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2628765.png)
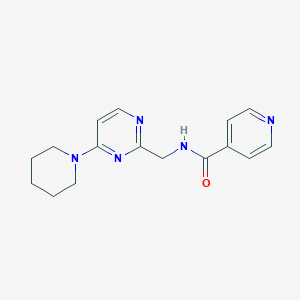
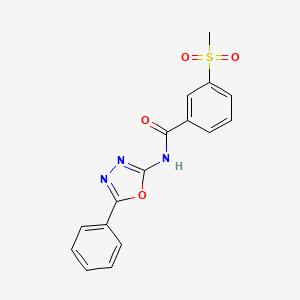
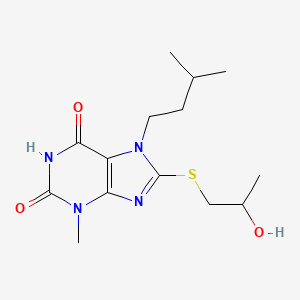
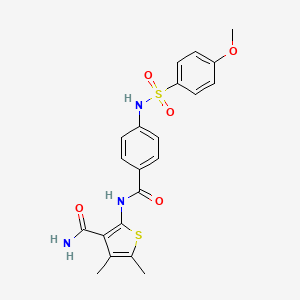

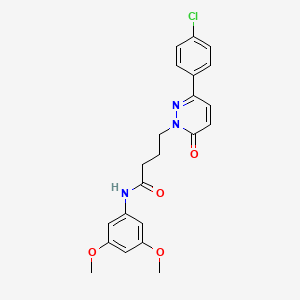
![N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide](/img/structure/B2628775.png)

![N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B2628778.png)
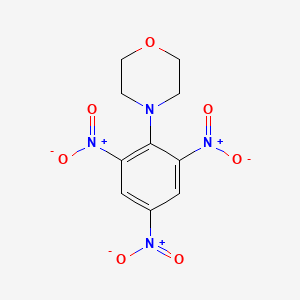
![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)
